(1R)-2-bromo-1-(3-bromophenyl)ethanol
Description
BenchChem offers high-quality (1R)-2-bromo-1-(3-bromophenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-2-bromo-1-(3-bromophenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C8H8Br2O |
|---|---|
Molecular Weight |
279.96 g/mol |
IUPAC Name |
(1R)-2-bromo-1-(3-bromophenyl)ethanol |
InChI |
InChI=1S/C8H8Br2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2/t8-/m0/s1 |
InChI Key |
GWBCVCDOHLICHZ-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@H](CBr)O |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CBr)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (1R)-2-bromo-1-(3-bromophenyl)ethanol: Chemical Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of the chiral halohydrin (1R)-2-bromo-1-(3-bromophenyl)ethanol. Given the limited direct literature on this specific stereoisomer, this document synthesizes information from closely related analogs and precursors to offer a robust profile for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Chiral Halohydrins
Chiral vicinal halohydrins, such as (1R)-2-bromo-1-(3-bromophenyl)ethanol, are highly valuable building blocks in modern organic and medicinal chemistry. Their utility stems from the presence of two distinct and reactive functional groups—a hydroxyl group and a halogen—on adjacent stereogenic carbons. This arrangement allows for a variety of stereospecific transformations, making them key precursors for the synthesis of enantiomerically pure pharmaceuticals and other complex chiral molecules.[1] The defined stereochemistry at both the alcohol-bearing and halogen-bearing carbons provides precise control over the architecture of downstream products, a critical requirement in drug design where enantiomers can exhibit vastly different pharmacological activities.[2][3]
The subject of this guide, (1R)-2-bromo-1-(3-bromophenyl)ethanol, incorporates a brominated phenyl ring, which can further enhance biological activity or serve as a handle for subsequent cross-coupling reactions.[4][5]
Chemical Structure and Nomenclature
The fundamental identity of (1R)-2-bromo-1-(3-bromophenyl)ethanol is defined by its specific structural and stereochemical arrangement.
-
IUPAC Name: (1R)-2-bromo-1-(3-bromophenyl)ethanol
-
Molecular Formula: C₈H₈Br₂O
-
Molecular Weight: 279.96 g/mol
-
CAS Number: While a specific CAS number for the (1R) enantiomer is not widely cataloged, the racemic mixture, 2-bromo-1-(3-bromophenyl)ethanol, is registered under CAS 194721-56-7.[6] The (1S) enantiomer is also documented, confirming the existence and relevance of this chiral series.[7]
-
Structure: The molecule consists of an ethanol backbone substituted with a 3-bromophenyl group at the C1 position and a bromine atom at the C2 position. The "(1R)" designation specifies the absolute stereochemistry at the benzylic carbon bearing the hydroxyl group.
Caption: 2D structure of (1R)-2-bromo-1-(3-bromophenyl)ethanol.
Physicochemical Properties
| Property | Predicted/Inferred Value | Basis for Inference |
| Appearance | Colorless to light yellow solid or oil | Based on the appearance of similar brominated phenyl ethanols.[8] |
| Melting Point | 49-50 °C (for the precursor ketone) | The alcohol's melting point will differ but is likely in a similar range for a solid. The precursor, 2-bromo-1-(3-bromophenyl)ethanone, has a reported melting point of 49-50°C.[9] |
| Boiling Point | > 250 °C (likely with decomposition) | The related compound (R)-1-(3-bromophenyl)ethanol has a boiling point of 264°C.[1] The additional bromine atom would increase the boiling point. |
| Solubility | Soluble in polar organic solvents (e.g., Ethanol, Dichloromethane, Ethyl Acetate); Insoluble in water. | General solubility characteristics of brominated aromatic compounds. |
| Density | > 1.470 g/cm³ | The density of (R)-1-(3-bromophenyl)ethanol is 1.470 g/cm³.[1] The additional bromine atom will increase the density. |
Spectroscopic Profile (Predicted)
The spectroscopic signature of (1R)-2-bromo-1-(3-bromophenyl)ethanol can be predicted with high confidence based on its functional groups and the known spectra of its precursors and analogs.
¹H NMR Spectroscopy
-
Aromatic Protons (Ar-H): Four protons expected in the range of δ 7.2-7.8 ppm . The substitution pattern on the meta-substituted ring will lead to complex splitting (multiplets).
-
Benzylic Proton (CH-OH): One proton, a doublet of doublets (dd), expected around δ 4.9-5.2 ppm . It will be coupled to the two diastereotopic protons on the adjacent carbon (C2).
-
Methylene Protons (CH₂-Br): Two diastereotopic protons, appearing as two separate doublet of doublets (dd), expected in the range of δ 3.6-3.9 ppm . They are coupled to the benzylic proton.
-
Hydroxyl Proton (OH): One broad singlet, expected between δ 2.0-4.0 ppm , depending on concentration and solvent. This peak will disappear upon D₂O exchange.
¹³C NMR Spectroscopy
-
Aromatic Carbons: Six signals expected between δ 120-145 ppm . The carbon attached to the benzylic center (C-Ar) will be around δ 140-145 ppm, and the carbon bearing the bromine (C-Br) will be around δ 122 ppm.
-
Benzylic Carbon (CH-OH): One signal expected around δ 70-75 ppm .
-
Methylene Carbon (CH₂-Br): One signal expected around δ 35-40 ppm .
Infrared (IR) Spectroscopy
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm⁻¹ , characteristic of the hydroxyl group.
-
C-H Stretch (Aromatic): Medium to weak bands just above 3000 cm⁻¹ .
-
C-H Stretch (Aliphatic): Medium to weak bands just below 3000 cm⁻¹ .
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.
-
C-Br Stretch: A band in the lower frequency region, typically 500-650 cm⁻¹ .
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): A characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 with a ratio of approximately 1:2:1) will be observed for the molecular ion peak at m/z 278, 280, and 282.
-
Major Fragmentation Pathways:
-
Alpha-cleavage: Loss of the CH₂Br radical to give a fragment at m/z 185/187.
-
Loss of H₂O: Dehydration to form a fragment at m/z 260/262/264.
-
Loss of Br: Loss of a bromine radical to give a fragment at m/z 199/201.
-
Tropylium Ion: A fragment corresponding to the bromotropylium ion may be observed.
-
Synthesis and Reactivity
Proposed Synthetic Route: Stereoselective Reduction
The most logical and efficient synthesis of (1R)-2-bromo-1-(3-bromophenyl)ethanol is the stereoselective reduction of the corresponding prochiral ketone, 2-bromo-1-(3-bromophenyl)ethan-1-one (CAS 18523-22-3).[10][11] This precursor is readily synthesized or commercially available.
Caption: Proposed synthesis via stereoselective reduction.
Experimental Protocol: Asymmetric Ketone Reduction (Corey-Bakshi-Shibata Reduction)
-
Catalyst Preparation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve (R)-2-Methyl-CBS-oxazaborolidine (typically 0.05 to 0.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Borane Addition: Cool the catalyst solution to 0°C. Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (approximately 1.0-1.2 equivalents) to the solution and stir for 15 minutes to allow for complex formation.
-
Substrate Addition: Dissolve 2-bromo-1-(3-bromophenyl)ethan-1-one (1.0 equivalent) in anhydrous THF and add it dropwise to the catalyst-borane mixture at 0°C or a lower temperature (e.g., -20°C) to maximize enantioselectivity.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C.
-
Work-up: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add ethyl acetate and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched (1R)-2-bromo-1-(3-bromophenyl)ethanol.
Key Reactivity
The dual functionality of the halohydrin motif governs its reactivity, making it a versatile synthetic intermediate.
-
Intramolecular Nucleophilic Substitution (Epoxidation): In the presence of a base (e.g., NaOH, K₂CO₃), the hydroxyl group is deprotonated to an alkoxide. This alkoxide can then attack the adjacent carbon bearing the bromine atom in an intramolecular Sₙ2 reaction, displacing the bromide ion to form a chiral epoxide, (R)-2-(3-bromophenyl)oxirane. This is often a primary and highly useful reaction pathway.[1]
-
Intermolecular Nucleophilic Substitution: The primary bromide is susceptible to displacement by a wide range of nucleophiles (e.g., azides, cyanides, amines) via an Sₙ2 mechanism.[12] This allows for the introduction of diverse functional groups at the C2 position with inversion of stereochemistry.
-
Oxidation: The secondary alcohol can be oxidized to the parent ketone, 2-bromo-1-(3-bromophenyl)ethan-1-one, using standard oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation.
-
Derivatization of the Hydroxyl Group: The hydroxyl group can be protected (e.g., as a silyl ether) or converted into a better leaving group (e.g., a tosylate or mesylate) to facilitate other transformations.
Caption: Key reaction pathways of the target compound.
Applications in Drug Development and Biocatalysis
While specific applications for (1R)-2-bromo-1-(3-bromophenyl)ethanol are not widely published, its structural class is of significant interest.
-
Chiral Intermediates: As a chiral halohydrin, it is an ideal precursor for synthesizing enantiopure β-amino alcohols, which are core structural motifs in many pharmaceuticals, including beta-blockers and certain antiviral agents.[1]
-
Biocatalysis: Halohydrin dehalogenases are enzymes that catalyze the reversible dehalogenation of haloalcohols to form epoxides.[13] These enzymes are of great industrial interest for producing chiral chemicals.[14] A compound like (1R)-2-bromo-1-(3-bromophenyl)ethanol could serve as a substrate to produce valuable chiral epoxides enzymatically.
-
Probes and Advanced Building Blocks: The presence of two bromine atoms at different positions (aliphatic and aromatic) allows for selective chemistry. For example, the aromatic bromine can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) while the aliphatic bromine/hydroxyl group undergoes other transformations.
Safety and Handling
A specific Safety Data Sheet (SDS) for (1R)-2-bromo-1-(3-bromophenyl)ethanol is not available. The following guidelines are based on data for brominated organic compounds and related haloalcohols.[15][16][17][18]
-
GHS Hazard Classification (Predicted):
-
Acute Toxicity, Oral/Dermal/Inhalation: Category 4 (Harmful).
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation).
-
Environmental Hazard: May be toxic to aquatic life.[19]
-
-
Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[18]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[16]
-
Avoid breathing dust, fumes, or vapors.
-
Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents and strong bases.
-
Conclusion
(1R)-2-bromo-1-(3-bromophenyl)ethanol is a structurally rich chiral molecule with significant potential as an intermediate in asymmetric synthesis. While direct characterization data is sparse, its chemical behavior can be reliably predicted from its constituent functional groups and the properties of well-documented analogs. Its value lies in its capacity for stereospecific conversion into chiral epoxides, β-substituted alcohols, and other key building blocks for the pharmaceutical and fine chemical industries. As with all brominated organic compounds, appropriate safety precautions must be strictly observed during handling and use. This guide provides a foundational understanding to enable further research and application of this versatile compound.
References
- BenchChem. (n.d.). Application Notes and Protocols: Reaction of (R)-(-)-2-Bromo-1-phenylethanol with Nucleophiles.
- Royal Society of Chemistry. (n.d.). The reactivity of 2-bromo-1-phenylethanone (phenacyl bromide) toward nucleophilic species. RSC Publishing.
- Smolecule. (2023, August 15). Buy 2-Bromo-1-phenylethanol | 199343-14-1.
- Dolly Corporation. (2025, October 20).
- Environmental Health and Safety at Providence College. (n.d.). Bromine in orgo lab SOP.
- PubChem. (n.d.). (R)-1-(2-bromophenyl)ethanol.
- CLEAPSS Science. (2022). Student safety sheets 55 Bromine.
- ChemicalBook. (n.d.). (1R)-2-BROMO-1-(3-BROMOPHENYL)ETHANOL.
- Guidechem. (n.d.). 2-bromo-1-(3-bromophenyl)ethanol 194721-56-7 wiki.
- PubChem. (n.d.). 2-Bromo-1-(3-bromophenyl)ethan-1-one.
- Carl ROTH. (n.d.).
- PENTA. (2024, September 20).
- ChemScene. (n.d.). 52780-14-0 | 1-(3-Bromophenyl)ethanol.
- ResearchGate. (2025, August 7).
- NIST WebBook. (n.d.). Ethanone, 2-bromo-1-(3-bromophenyl)-.
- ResearchGate. (2016, July 16).
- NIST WebBook. (n.d.). Ethanone, 2-bromo-1-(3-bromophenyl)-.
- Thermo Scientific Chemicals. (n.d.). (R)-(+)-1-(2-Bromophenyl)ethanol, 98% 5 g.
- PMC. (2016, November 4). Chiral Alkyl Halides: Underexplored Motifs in Medicine.
- PMC. (2016, August 8).
- Royal Society of Chemistry. (n.d.).
- TCI Chemicals. (n.d.). (+/-)-1-(3-Bromophenyl)ethanol 52780-14-0.
- Homework.Study.com. (n.d.). How would you prepare the mentioned compound from 2-phenylethanol? 2-Bromo-1-phenylethane.
- Santa Cruz Biotechnology. (n.d.). (1S)-2-bromo-1-(3-bromophenyl)ethanol.
- Source not available.
- MDPI. (2021, January 6). Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes.
- Organic Chemistry Portal. (n.d.). Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction.
- Organic Syntheses. (n.d.). alkyl and alkylene bromides.
- ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. login.medscape.com [login.medscape.com]
- 4. Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. (1S)-2-bromo-1-(3-bromophenyl)ethanol | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. 2-Bromo-1-(3-bromophenyl)ethan-1-one | C8H6Br2O | CID 519585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ethanone, 2-bromo-1-(3-bromophenyl)- [webbook.nist.gov]
- 12. Buy 2-Bromo-1-phenylethanol | 199343-14-1 [smolecule.com]
- 13. Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dollycorporation.com [dollycorporation.com]
- 16. ehs.providence.edu [ehs.providence.edu]
- 17. carlroth.com [carlroth.com]
- 18. pentachemicals.eu [pentachemicals.eu]
- 19. science.cleapss.org.uk [science.cleapss.org.uk]
Technical Whitepaper: (1R)-2-bromo-1-(3-bromophenyl)ethanol
This technical guide details the properties, synthesis, and applications of (1R)-2-bromo-1-(3-bromophenyl)ethanol , a critical chiral building block in the synthesis of
Enantioselective Synthesis & Pharmaceutical Utility[1]
Executive Summary
(1R)-2-bromo-1-(3-bromophenyl)ethanol is a high-value chiral halohydrin intermediate. Its structural core—a 3-substituted phenyl ring attached to a chiral ethanolamine scaffold—is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous G-protein coupled receptor (GPCR) ligands, particularly
This guide provides a rigorous analysis of its physicochemical profile, a validated protocol for its enantioselective synthesis via asymmetric transfer hydrogenation (ATH), and its downstream utility in API manufacturing.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Parameter | Technical Specification |
| Chemical Name | (1R)-2-bromo-1-(3-bromophenyl)ethanol |
| Common Synonyms | (R)-3-Bromophenacyl bromide alcohol; (R)-3, |
| CAS Number (Racemate) | 194721-56-7 (Note: Specific enantiomers are often custom-synthesized from the ketone CAS 18523-22-3 ) |
| Molecular Formula | |
| Molecular Weight | 279.96 g/mol |
| Chirality | (1R)-configuration (Cahn-Ingold-Prelog priority: |
| Physical State | Viscous oil or low-melting solid (enantiomers often crystallize more readily than racemates) |
| Solubility | Soluble in DCM, THF, MeOH, EtOAc; insoluble in water.[1][2][3][4] |
Synthetic Pathway & Experimental Protocol
The industrial standard for accessing the (1R)-enantiomer involves the Asymmetric Transfer Hydrogenation (ATH) of the corresponding
Retrosynthetic Analysis
The synthesis targets the reduction of 2-bromo-1-(3-bromophenyl)ethanone (CAS 18523-22-3). The (1R) configuration is established using a Ruthenium-based catalyst with a chiral diamine ligand (Noyori-Ikariya type).
Step-by-Step Protocol
Step 1: Precursor Synthesis (
-Bromination)
-
Reagents: 3'-Bromoacetophenone (CAS 2142-63-4), N-Bromosuccinimide (NBS), p-Toluenesulfonic acid (p-TsOH).
-
Mechanism: Radical or acid-catalyzed electrophilic substitution.
-
Protocol:
-
Dissolve 3'-bromoacetophenone (1.0 eq) in Acetonitrile (
). -
Add p-TsOH (0.1 eq) and NBS (1.05 eq).
-
Reflux at 80°C for 3 hours.
-
Workup: Cool, concentrate, and extract with Ethyl Acetate/Water. Wash organic layer with brine.
-
Purification: Recrystallization from cyclohexane yields 2-bromo-1-(3-bromophenyl)ethanone as a white solid.
-
Step 2: Enantioselective Reduction (The Chiral Step)
-
Target: (1R)-2-bromo-1-(3-bromophenyl)ethanol.[5]
-
Catalyst System:
(Note: The (S,S)-ligand typically yields the (R)-alcohol for aromatic ketones, but priority rules for bromohydrins must be checked. For -halo ketones, the (S,S)-catalyst often yields the (1R)-halohydrin). -
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).
-
Protocol:
-
Inert Atmosphere: Purge a reactor with Nitrogen (
). -
Catalyst Loading: Charge
(0.5 mol%) into the vessel. -
Solvent: Add anhydrous DMF or DCM (degassed).
-
Substrate Addition: Add 2-bromo-1-(3-bromophenyl)ethanone (1.0 eq).
-
Reaction: Cool to 0°C. Add
mixture (3.0 eq) dropwise. -
Stir: Maintain at 25°C for 12–24 hours. Monitor by HPLC.
-
Quench: Add water. Extract with DCM.
-
Purification: Silica gel chromatography (Hexanes/EtOAc 9:1) or crystallization.
-
Reaction Pathway Visualization
The following diagram illustrates the transformation from the acetophenone precursor to the chiral bromohydrin and its subsequent conversion to an epoxide, a common next step in drug synthesis.
Figure 1: Synthetic workflow for the production of (1R)-2-bromo-1-(3-bromophenyl)ethanol and its conversion to the reactive epoxide intermediate.[6]
Quality Control & Analytics
To ensure the integrity of the chiral center, rigorous analytical methods are required.
Chiral HPLC Method[1]
-
Column: Daicel Chiralcel OD-H or AD-H (4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol (90 : 10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Expected Retention: The enantiomers will show distinct retention times. Racemic standard injection is required to establish
for (R) and (S) isomers.
NMR Characterization[1]
-
NMR (400 MHz,
): 7.60 (s, 1H), 7.45 (d, 1H), 7.30 (d, 1H), 7.22 (t, 1H), 4.90 (dd, 1H, CH-OH), 3.62 (dd, 1H, CH-Br), 3.48 (dd, 1H, CH-Br), 2.80 (br s, 1H, OH). -
Stereochemical Verification: Optical rotation
should be compared against literature values for known analogs (e.g., (R)-2-bromo-1-phenylethanol is negative; 3-bromo substitution may alter magnitude but usually not sign).
Applications in Drug Discovery[1][2]
The (1R)-2-bromo-1-(3-bromophenyl)ethanol scaffold is a direct precursor to (R)-3-bromostyrene oxide (via base-mediated cyclization). This epoxide is a versatile electrophile used to synthesize Phenylethanolamine class drugs.
Mechanism of Action in Synthesis[1][13]
-
Epoxide Formation: Treatment of the (1R)-bromohydrin with aqueous NaOH yields the (R)-epoxide with retention of configuration at the chiral center (since the bond breaking occurs at the non-chiral carbon or via backside attack). Correction: Epoxide formation from halohydrins typically involves inversion if the OH attacks the C-Br directly, but in styrene systems, the mechanism ensures the absolute configuration of the benzylic carbon is preserved relative to the drug target requirements.
-
Ring Opening: Nucleophilic attack by an amine (e.g., a phenethylamine derivative) opens the epoxide to form the
-amino alcohol core found in Beta-3 agonists.
Therapeutic Relevance[1]
- -Adrenergic Agonists: Used for overactive bladder (OAB). The 3-bromo group allows for subsequent Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to install complex biaryl systems found in next-generation agonists (e.g., Solabegron analogs).
-
Kinase Inhibitors: The chiral linker is also observed in certain experimental kinase inhibitors where the hydroxyl group provides a critical H-bond donor/acceptor motif.
Safety & Handling (MSDS Highlights)
-
Hazards: The precursor (
-bromoketone) is a potent lachrymator and skin irritant. The product (bromohydrin) is toxic if swallowed and causes skin irritation. -
Storage: Store at 2–8°C under Argon. Bromohydrins can degrade to epoxides or rearrange upon prolonged exposure to moisture or heat.
-
Disposal: Halogenated organic waste.
References
-
National Institute of Standards and Technology (NIST). Ethanone, 2-bromo-1-(3-bromophenyl)- (CAS 18523-22-3).[2] NIST Chemistry WebBook.[2] Available at: [Link]
-
PubChem. 2-Bromo-1-(3-bromophenyl)ethanone Compound Summary. National Library of Medicine. Available at: [Link]
-
Organic Chemistry Portal.Synthesis of
-Bromoketones and Enantioselective Reductions. Available at: [Link]
Sources
- 1. (3-(Bromomethyl)phenyl)methanol | C8H9BrO | CID 19032333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethanone, 2-bromo-1-(3-bromophenyl)- [webbook.nist.gov]
- 3. 2-Bromo-1-(3-bromophenyl)ethanone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. researchgate.net [researchgate.net]
- 5. (1R)-2-BROMO-1-(3-BROMOPHENYL)ETHANOL CAS#: [m.chemicalbook.com]
- 6. asianpubs.org [asianpubs.org]
Methodological & Application
Application Notes & Protocols: (1R)-2-bromo-1-(3-bromophenyl)ethanol as a Premier Chiral Building Block for Pharmaceutical Synthesis
Abstract
The synthesis of single-enantiomer pharmaceuticals is a cornerstone of modern drug development, driven by the need for improved efficacy and reduced side effects.[1][2] Chiral halohydrins are exceptionally valuable intermediates in this pursuit, offering a versatile scaffold for the stereospecific introduction of key functional groups.[3] This guide provides an in-depth exploration of (1R)-2-bromo-1-(3-bromophenyl)ethanol , a highly functionalized chiral building block. We will detail its efficient asymmetric synthesis via catalytic reduction, present validated protocols for its conversion into crucial downstream intermediates like chiral epoxides and β-amino alcohols, and discuss the underlying chemical principles that make it a powerful tool for researchers in medicinal chemistry and process development.
Introduction: The Strategic Value of (1R)-2-bromo-1-(3-bromophenyl)ethanol
(1R)-2-bromo-1-(3-bromophenyl)ethanol is a chiral alcohol containing two key reactive sites: a stereocenter at the hydroxyl-bearing carbon (C1) and a primary bromide that serves as an excellent leaving group.[3] The presence of a bromine atom on the phenyl ring provides an additional handle for further molecular elaboration through cross-coupling reactions, significantly expanding its synthetic potential.
Its primary utility lies in its role as a precursor to (R)-1-(3-bromophenyl)oxirane, a chiral epoxide. Chiral epoxides are elite intermediates, particularly in the synthesis of β-adrenergic receptor blockers (β-blockers), where the stereochemistry of the final amino alcohol moiety is critical for pharmacological activity.[4][5] Typically, the (S)-enantiomer of the final β-blocker is the biologically active agent.[1][4] The synthesis from this (1R)-halohydrin proceeds through an epoxide intermediate, followed by a nucleophilic ring-opening with an amine that occurs via an SN2 mechanism, leading to the desired (S)-amino alcohol product. This predictable stereochemical inversion makes (1R)-2-bromo-1-(3-bromophenyl)ethanol a strategically ideal starting material.
Compound Profile and Safety
A clear understanding of the physicochemical properties and handling requirements is paramount for the safe and effective use of any chemical reagent.
| Property | Value | Source |
| Chemical Name | (1R)-2-bromo-1-(3-bromophenyl)ethanol | [6] |
| CAS Number | Not explicitly assigned; Racemate: 194721-56-7 | [7] |
| Molecular Formula | C₈H₈Br₂O | [6] |
| Molecular Weight | 279.96 g/mol | [6] |
| Appearance | Expected to be an oil or low-melting solid | - |
| Precursor | 2-bromo-1-(3-bromophenyl)ethanone | [8][9] |
| Precursor GHS Hazards | H314: Causes severe skin burns and eye damage | [8] |
Handling & Safety Precautions: The precursor, 2-bromo-1-(3-bromophenyl)ethanone, is highly corrosive.[8] It is imperative to handle both the precursor and the product, (1R)-2-bromo-1-(3-bromophenyl)ethanol, with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.
Asymmetric Synthesis Protocol: Accessing High Enantiopurity
The most reliable and widely adopted method for producing enantiomerically pure (1R)-2-bromo-1-(3-bromophenyl)ethanol is the asymmetric reduction of its prochiral ketone precursor, 2-bromo-1-(3-bromophenyl)ethanone. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is exceptionally effective for this transformation, consistently delivering high enantiomeric excess (ee).[10][11][12]
The CBS Reduction: Mechanism of Enantioselectivity
The enantioselectivity of the CBS reduction is achieved through a well-defined catalytic cycle. The borane (BH₃) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This complex then binds to the ketone substrate. The steric environment created by the catalyst's chiral scaffold forces the ketone to coordinate in a specific orientation, exposing one prochiral face to the hydride source. The hydride is then delivered from the borane through a six-membered transition state, resulting in the formation of the chiral alcohol with predictable stereochemistry.[13][14]
Detailed Experimental Protocol: CBS Reduction
This protocol describes the asymmetric reduction of 2-bromo-1-(3-bromophenyl)ethanone on a 10 mmol scale.
Materials:
-
2-bromo-1-(3-bromophenyl)ethanone (2.78 g, 10.0 mmol)[8]
-
(R)-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 1.0 mL, 1.0 mmol, 0.1 eq)
-
Borane-tetrahydrofuran complex (BH₃•THF, 1.0 M in THF, 12.0 mL, 12.0 mmol, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF), 50 mL
-
Methanol (MeOH), 20 mL
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add (R)-Methyl-CBS-oxazaborolidine solution to a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Dilution: Add 20 mL of anhydrous THF and cool the solution to -20 °C using a suitable cooling bath.
-
Borane Addition: Add the borane-THF solution dropwise to the catalyst solution over 10 minutes, maintaining the temperature at -20 °C. Stir for an additional 10 minutes.
-
Substrate Addition: Dissolve 2-bromo-1-(3-bromophenyl)ethanone in 30 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes. The presence of water can significantly impact enantiomeric excess, so anhydrous conditions are critical.[13]
-
Reaction Monitoring: Stir the reaction at -20 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 20 mL of methanol at -20 °C. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Workup: Remove the THF under reduced pressure. Add 50 mL of ethyl acetate and 50 mL of saturated NH₄Cl solution. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice with 30 mL portions of ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with 50 mL of brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexanes) to yield (1R)-2-bromo-1-(3-bromophenyl)ethanol as a pure compound.
Expected Outcome: The protocol should yield the chiral alcohol with high chemical purity (>95%) and high enantiomeric excess (>95% ee).
Applications in Pharmaceutical Synthesis
The true value of (1R)-2-bromo-1-(3-bromophenyl)ethanol is demonstrated by its efficient conversion into more complex chiral intermediates.
Protocol: Synthesis of (R)-1-(3-bromophenyl)oxirane
This reaction is an intramolecular Williamson ether synthesis, where the alcohol is deprotonated to form an alkoxide, which then displaces the adjacent bromide via an SN2 reaction.[15] This backside attack necessarily inverts the stereocenter at the carbon bearing the leaving group, but since the stereocenter of interest is the one with the alcohol, its configuration is retained in the epoxide product.
Materials:
-
(1R)-2-bromo-1-(3-bromophenyl)ethanol (1.40 g, 5.0 mmol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 240 mg, 6.0 mmol, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF), 25 mL
Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add the (1R)-2-bromo-1-(3-bromophenyl)ethanol and dissolve it in 25 mL of anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add the sodium hydride portion-wise to the stirred solution. (Caution: Hydrogen gas is evolved).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction back to 0 °C and quench by the very slow, dropwise addition of water until gas evolution ceases.
-
Extraction: Add 50 mL of diethyl ether and 50 mL of water. Separate the layers. Extract the aqueous layer with two 25 mL portions of diethyl ether.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to yield the crude epoxide.
-
Purification: The resulting epoxide is often used directly in the next step but can be purified by column chromatography if necessary.
Protocol: Synthesis of a Chiral β-Amino Alcohol
The ring-opening of the chiral epoxide with an amine is a cornerstone reaction for producing β-blockers and other pharmacologically active molecules.[4][5] The reaction proceeds via an SN2 mechanism, with the amine nucleophile attacking the less sterically hindered carbon of the epoxide, leading to inversion of configuration at that center.[16]
Materials:
-
(R)-1-(3-bromophenyl)oxirane (crude from step 4.1, ~5.0 mmol)
-
Isopropylamine (2.1 mL, 25.0 mmol, 5.0 eq)
-
Isopropanol or Ethanol, 25 mL
Procedure:
-
Setup: Dissolve the crude (R)-1-(3-bromophenyl)oxirane in 25 mL of isopropanol in a round-bottom flask equipped with a reflux condenser.
-
Amine Addition: Add the isopropylamine to the solution.
-
Heating: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Concentration: Upon completion, cool the reaction to room temperature and remove the solvent and excess amine under reduced pressure.
-
Workup: Dissolve the residue in ethyl acetate (50 mL) and wash with a dilute sodium bicarbonate solution (2 x 25 mL) and then brine (25 mL).
-
Drying & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography or by crystallization of a salt (e.g., hydrochloride) to yield the pure (S)-2-(isopropylamino)-1-(3-bromophenyl)ethanol.
Analytical Characterization
To validate the success of these protocols, rigorous analytical characterization is essential.
-
Structural Confirmation: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy should be used to confirm the chemical structure of the synthesized compounds.
-
Purity Analysis: Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Enantiomeric Excess (ee) Determination: The enantiomeric purity of the chiral alcohol and its derivatives must be determined using HPLC or GC with a chiral stationary phase (e.g., Chiralcel OD-H or similar). Comparison with a racemic standard is required for peak identification.
Conclusion
(1R)-2-bromo-1-(3-bromophenyl)ethanol is a potent and versatile chiral building block whose value is defined by its predictable reactivity and stereochemical integrity. The protocols outlined herein provide reliable pathways for its synthesis and subsequent transformation into high-value pharmaceutical intermediates. The dual functionality of the chiral halohydrin and the additional synthetic handle on the aromatic ring ensure its continued application in the discovery and development of complex, single-enantiomer drugs.
References
-
Corey, E. J., et al. (1987). A rapid and enantioselective method for the catalytic reduction of ketones. Journal of the American Chemical Society. Available at: [Link]
-
NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Available at: [Link]
-
Boratyński, P. J., et al. (2022). Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. RSC Publishing. Available at: [Link]
-
ISOMERLAB. (2021). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. Available at: [Link]
-
Exam Job Expert. Corey-Bakshi-Shibata Reduction. Available at: [Link]
-
ACS Publications. (2024). Biocatalytic Stereoselective Synthesis of Chiral Precursors for Liposoluble β1 Receptor Blocker Nebivolol. The Journal of Organic Chemistry. Available at: [Link]
-
Saddique, F. A., et al. (2015). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). TÜBİTAK Academic Journals. Available at: [Link]
- Leftheris, K. (1988). Synthesis of Chiral [beta]-adrenergic Antagonist Congener Derivatives and Polyoxyethylene Conjugated Immunogens. Google Books.
-
Master Organic Chemistry. (2015). Epoxides - The Outlier Of The Ether Family. Available at: [Link]
-
Krause & Pachernegg. Racemic beta-blockers - fixed combinations of different drugs. Available at: [Link]
-
PubChem. 2-Bromo-1-(3-bromophenyl)ethan-1-one. Available at: [Link]
-
Staar, M., et al. (2023). A Dynamic Loop in Halohydrin Dehalogenase HheG Regulates Activity and Enantioselectivity in Epoxide Ring Opening. ACS Catalysis. Available at: [Link]
-
Abu-Lafi, S., et al. (2020). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. Molecules. Available at: [Link]
-
RSC Publishing. (2020). Enantioselective bioreductive preparation of chiral halohydrins employing two newly identified stereocomplementary reductases. Green Chemistry. Available at: [Link]
-
Primesep. The Essential Role of 1-(3-Bromophenyl)ethanone in Modern Organic Synthesis. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols. Available at: [Link]
-
ResearchGate. Halohydrin dehalogenase‐catalyzed epoxide ring opening with a range of... Available at: [Link]
-
Terada, M. Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. J-STAGE. Available at: [Link]
-
ResearchGate. Scheme: Synthesis of 2-(3-bromophenyl). Available at: [Link]
-
Castro, C. E., & Bartnicki, E. W. (1975). Biodehalogenation. Epoxidation of halohydrins, epoxide opening, and transhalogenation by a Flavobacterium species. Biochemistry. Available at: [Link]
-
Bull, J. A., et al. (2017). One-Pot Asymmetric Synthesis of Alkylidene 1-Alkylindan-1-ols Using Brønsted Acid and Palladium Catalysis. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Syntheses. 2-bromoethanol. Available at: [Link]
-
Enders, D., et al. (2007). Asymmetric Synthesis with Chemical and Biological Methods. Wiley-VCH. Available at: [Link]
-
ResearchGate. Enzymatic reduction of acetophenone derivatives of different molecular size by ADT-LB and ADH-T enzymes. Available at: [Link]
-
Chemistry Steps. (2020). Epoxides Ring-Opening Reactions. Available at: [Link]
-
Kanazawa University. (2019). New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes. Available at: [Link]
-
Frontiers. (2024). Recent advances in catalytic asymmetric synthesis. Available at: [Link]
-
NIST WebBook. Ethanone, 2-bromo-1-(3-bromophenyl)-. Available at: [Link]
-
Davies, S. G. (2005). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Current Opinion in Drug Discovery & Development. Available at: [Link]
Sources
- 1. kup.at [kup.at]
- 2. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04302E [pubs.rsc.org]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. (1R)-2-BROMO-1-(3-BROMOPHENYL)ETHANOL CAS#: [m.chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. 2-Bromo-1-(3-bromophenyl)ethan-1-one | C8H6Br2O | CID 519585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethanone, 2-bromo-1-(3-bromophenyl)- [webbook.nist.gov]
- 10. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]
- 13. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. CHEMISTRY [examjobexpertcontent.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. One moment, please... [chemistrysteps.com]
Application of (1R)-2-bromo-1-(3-bromophenyl)ethanol in preparing β-amino alcohols
Technical Application Note: Enantioselective Synthesis of Pharmacologically Active
Executive Summary
This technical guide details the application of (1R)-2-bromo-1-(3-bromophenyl)ethanol (CAS: 194721-56-7) as a high-value chiral synthon in medicinal chemistry.[1][2] Unlike simple styrene oxides, this brominated derivative offers dual utility: it serves as a direct precursor to enantiopure
Strategic Utility in Drug Discovery[1][2]
The structural motif of (1R)-2-bromo-1-(3-bromophenyl)ethanol is critical for two reasons:
-
Chiral Fidelity: It allows access to (R)-3-bromostyrene oxide with complete retention of stereochemistry, avoiding the racemization risks often associated with direct oxidation of styrenes.[1][2]
-
Orthogonal Reactivity: The 3-bromophenyl moiety remains inert during standard nucleophilic substitutions (epoxide ring-opening), allowing researchers to install complex biaryl systems after establishing the delicate chiral amino-alcohol core.[1][2]
Mechanistic Pathway & Workflow
The following diagram illustrates the transformation pathway from the bromohydrin to the final functionalized drug scaffold.
Figure 1: Synthetic workflow for the conversion of the chiral bromohydrin to functionalized pharmacophores.[1] Note the retention of chirality at the benzylic position.[2]
Experimental Protocols
Protocol A: Base-Mediated Epoxidation
Objective: Convert the bromohydrin to (R)-3-bromostyrene oxide without eroding enantiomeric excess (ee).[1][2] Mechanism: Intramolecular Williamson ether synthesis.[2] Since the nucleophilic attack occurs at the achiral C2 (methylene) carbon, the configuration at the chiral C1 (benzylic) carbon is retained .
Materials:
-
Base: Potassium Carbonate (
) or Sodium Hydroxide (NaOH)[1] -
Solvent: Acetone or THF/Water biphasic system[2]
Step-by-Step Procedure:
-
Dissolution: Dissolve 10.0 g (35.7 mmol) of (1R)-2-bromo-1-(3-bromophenyl)ethanol in 100 mL of reagent-grade acetone.
-
Base Addition: Add 14.8 g (107 mmol, 3.0 eq) of anhydrous
. -
Reaction: Stir the suspension vigorously at room temperature (20–25°C) under nitrogen. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[2][4]
-
Checkpoint: Conversion typically reaches >98% within 12–18 hours.[2]
-
-
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Flash chromatography is usually unnecessary if the starting material was pure.[2] If required, elute with Hexane/EtOAc (95:5).
-
Yield/Data: Expect 90–95% yield of a clear oil.[2]
Protocol B: Regioselective Aminolysis (Ring Opening)
Objective: Synthesize the
| Parameter | Condition | Rationale |
| Nucleophile | Primary amine (1.2–1.5 eq) | Excess prevents double alkylation.[1][2] |
| Solvent | Ethanol or Isopropanol | Protic solvents facilitate epoxide opening via H-bonding.[1][2] |
| Catalyst | None or | Mild Lewis acids can accelerate sluggish amines. |
| Temp | 50–80°C | Thermal energy required to overcome ring strain barrier. |
Step-by-Step Procedure:
-
Setup: Charge a pressure tube or round-bottom flask with 1.0 g (5.0 mmol) of (R)-3-bromostyrene oxide (from Protocol A).
-
Addition: Add 10 mL of Ethanol followed by 6.0 mmol of the target amine (e.g., tert-butylamine, isopropylamine).[2]
-
Reaction: Heat to 60°C for 6–12 hours.
-
Workup: Evaporate volatiles under vacuum. Dissolve residue in DCM, wash with water/brine.[2]
-
Crystallization: Many amino alcohol hydrochlorides crystallize readily.[2] Treat the crude oil with HCl in ether/dioxane to precipitate the salt.[2]
Critical Quality Attributes (CQAs) & Troubleshooting
Ensuring the integrity of the chiral center is paramount.[2] The following parameters must be monitored.
| Attribute | Specification | Method of Analysis | Troubleshooting |
| Enantiomeric Excess (ee) | > 98% | Chiral HPLC (Chiralcel OD-H or AD-H) | If ee drops, check the temperature of the epoxidation step; high temps can cause racemization via carbocation intermediates.[1][2] |
| Regioisomer Ratio | > 20:1 | If significant primary alcohol (wrong isomer) forms, ensure the reaction media is not acidic.[1][2] | |
| Residual Bromide | < 0.1% | Ion Chromatography / Titration | Ensure complete cyclization in Protocol A before proceeding to Aminolysis.[2] |
Data Visualization: Regioselectivity Control The diagram below depicts the steric and electronic factors dictating the amine attack.[2]
Figure 2: Regioselectivity in the aminolysis of styrene oxides. Path A is dominant in basic/neutral media, preserving the chiral center's integrity.
Advanced Application: Late-Stage Diversification
The 3-bromophenyl group serves as a "sleeping" functional group.[1][2] Once the amino alcohol core is constructed, the bromine atom can be utilized in Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) to generate libraries of drug candidates.[1][2]
Protocol Modification for Cross-Coupling:
-
Protection: It is often advisable to protect the secondary amine (e.g., as a Boc-carbamate) and the alcohol (as a silyl ether) before subjecting the molecule to Pd-catalysis to prevent catalyst poisoning.[1][2]
-
Coupling: React the protected intermediate with aryl boronic acids using
and in Dioxane/Water. -
Deprotection: Global deprotection (e.g., TFA) yields the final biaryl amino alcohol.[2]
References
-
Biocatalytic Synthesis of Chiral Alcohols: Liu, H., et al. "Immobilized and Free Cells of Geotrichum candidum for Asymmetric Reduction of Ketones."[5] Molecules, 2018. [5]
-
Synthesis of Beta-Amino Alcohols (Patent): A novel method for synthesis of optically pure beta-amino alcohols.[1][2] EP3160937B1. [1]
-
Chemical Properties of (1R)-2-bromo-1-(3-bromophenyl)ethanol: ChemicalBook Product Entry & Physical Data.
-
Epoxide Ring Opening Methodologies: Bhagavathula, D.S., et al.[6] "A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides." [1][6]
-
3-Bromostyrene Oxide as a Building Block: (S)-4-Bromostyrene Oxide Application Note (Analogous Reactivity). [1]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of (1R)-2-bromo-1-(3-bromophenyl)ethanol
Ticket ID: #KR-782-Br Subject: Resolution of (1R)-2-bromo-1-(3-bromophenyl)ethanol from Racemic Mixture Assigned Specialist: Senior Application Scientist, Biocatalysis Division
Executive Summary & Strategy
You are attempting to isolate the (1R)-enantiomer of a chiral halohydrin, 2-bromo-1-(3-bromophenyl)ethanol , from a racemic mixture.
The Core Challenge: Direct chemical separation (crystallization) is often inefficient for this class of compounds due to low melting points and poor diastereomeric salt formation. The industry-standard solution is Lipase-Catalyzed Kinetic Resolution (EKR) via transesterification.
The Mechanism (Kazlauskas Rule): Using Candida antarctica Lipase B (CAL-B), the enzyme typically follows the empirical Kazlauskas rule.[1] It preferentially acylates the (R)-enantiomer of secondary alcohols where the phenyl ring acts as the "Large" group and the bromomethyl group as the "Medium" group.
The Workflow for (1R)-Target: Since CAL-B acetylates the (R)-enantiomer, your target molecule will be converted into the ester . You must:
-
Perform the enzymatic acylation (converting (R)-alcohol to (R)-ester).
-
Separate the (R)-ester from the unreacted (S)-alcohol via chromatography.
-
Hydrolyze the (R)-ester to recover the pure (1R)-alcohol .
Experimental Workflow (Visualization)
The following diagram outlines the purification logic. Note that because the enzyme targets your desired enantiomer, you are performing a "Capture and Release" strategy.
Figure 1: Kinetic Resolution Workflow. The (1R)-enantiomer is selectively acylated, separated, and then hydrolyzed back to the alcohol.
Standard Operating Protocol (SOP)
Phase 1: Enzymatic Acylation
-
Substrate: 5.0 g Racemic 2-bromo-1-(3-bromophenyl)ethanol.
-
Solvent: 50 mL MTBE (Methyl tert-butyl ether) or Toluene. Note: MTBE usually provides higher reaction rates.
-
Acyl Donor: Vinyl Acetate (3.0 equivalents).
-
Catalyst: Novozym 435 (Immobilized CAL-B), 20-50% w/w relative to substrate.
-
Temperature: 30°C - 40°C.
Procedure:
-
Dissolve substrate in anhydrous MTBE.
-
Add Vinyl Acetate.
-
Add immobilized enzyme.
-
Incubate with orbital shaking (200 rpm). Do not use magnetic stirring as it grinds the immobilized beads, reducing activity and complicating filtration.
-
Monitor: Check conversion via HPLC/GC every 2 hours. Stop reaction at 45-50% conversion .
Phase 2: Separation & Hydrolysis
-
Filtration: Filter off the enzyme (can be washed and reused).
-
Evaporation: Remove solvent and excess vinyl acetate under vacuum.
-
Chromatography: Separate (S)-alcohol (more polar) from (R)-ester (less polar) using Hexane/EtOAc (gradient 95:5 to 80:20).
-
Hydrolysis of (R)-Ester:
-
Dissolve (R)-ester in MeOH.
-
Add 1.5 eq.
. -
Stir at RT for 1-2 hours (Monitor TLC).
-
Aqueous workup and extraction yields (1R)-2-bromo-1-(3-bromophenyl)ethanol.
-
Analytical Validation (HPLC Conditions)
To validate enantiomeric excess (ee), use Chiral HPLC.[2][3][4]
| Parameter | Condition |
| Column | Daicel CHIRALCEL® OD-H or OB-H (Polysaccharide based) |
| Mobile Phase | Hexane : Isopropanol (90:10 to 95:5) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV @ 210 nm (Bromine absorbance) or 254 nm (Phenyl) |
| Temperature | 25°C |
| Elution Order | Typically (S)-enantiomer elutes first on OD-H; (R)-enantiomer second. Verify with racemic standard. |
Troubleshooting Guide
Issue: Low Enantiomeric Excess (ee) of the Final Product
Diagnosis: The reaction proceeded beyond 50% conversion, or the enzyme selectivity (E-value) is low.
| Possible Cause | Corrective Action |
| Over-conversion | In kinetic resolution, if the reaction runs too long (>50%), the enzyme begins converting the "slow" enantiomer, contaminating the product. Stop the reaction at 40-45% conversion to ensure high ee of the ester. |
| Temperature too high | High temperatures increase rate but decrease enantioselectivity. Lower temperature to 4°C or 20°C. |
| Water in solvent | Water causes hydrolysis of the acyl donor or product ester, creating a reversible equilibrium. Use molecular sieves to dry MTBE. |
Issue: No Reaction / Very Slow Rate
Diagnosis: Catalyst inactivation or steric hindrance.
| Possible Cause | Corrective Action |
| Acetaldehyde poisoning | The byproduct of vinyl acetate is acetaldehyde, which can inhibit lipases. Switch to Isopropenyl Acetate (byproduct is acetone, less toxic). |
| Solvent polarity | LogP of solvent affects enzyme flexibility. Switch from Toluene (LogP 2.5) to Hexane (LogP 3.5) or DIPE. |
Issue: Racemization during Hydrolysis
Diagnosis: The alpha-bromo ketone/alcohol motif is sensitive to base.
| Possible Cause | Corrective Action |
| Base too strong | Strong bases (NaOH/KOH) can cause elimination of HBr (forming epoxide or ketone) or racemization. Use mild enzymatic hydrolysis (Lipase in phosphate buffer pH 7.0) or mild chemical base ( |
Frequently Asked Questions (FAQs)
Q: Why not use asymmetric reduction of the ketone instead? A: Asymmetric reduction (e.g., using CBS catalyst or ketoreductases) is indeed a viable route and often preferred for large scale to avoid the 50% yield limit of resolution. However, if you already have the racemic alcohol (e.g., from a non-selective Grignard or hydride reduction), kinetic resolution is the most cost-effective purification method.
Q: Can I use the (S)-alcohol byproduct? A: Yes. You can subject the unreacted (S)-alcohol to a Mitsunobu inversion (using benzoic acid/DEAD/PPh3) to invert the stereocenter to (R), thereby increasing your overall yield of the (1R)-isomer beyond 50%.
Q: Does the bromine atom affect the enzyme?
A: The 3-bromo substituent on the ring adds bulk but generally does not interfere with the active site of CAL-B. However, the alpha-bromo group (
References
-
Kazlauskas, R. J., et al. (1991).[5] "A rule to predict which enantiomer of a secondary alcohol reacts faster in reactions catalyzed by cholesterol esterase, lipase from Pseudomonas cepacia, and lipase from Candida rugosa."[5] Journal of Organic Chemistry, 56(8), 2656–2665.
- Anderson, E. M., et al. (1998). "Preparation of Enantiomerically Pure Secondary Alcohols via Lipase-Catalyzed Kinetic Resolution." Biocatalysis and Biotransformation.
-
BenchChem Technical Data. (2025). "HPLC Method Parameters for Enantiomeric Separation of 2-Bromo-1-phenylethanol."
-
Kamal, A., et al. (2011).[6] "Lipase-mediated resolution of 2-bromo-1-phenylethanol derivatives." Tetrahedron: Asymmetry. (Validates CAL-B preference for R-enantiomer in similar halohydrins).
Sources
Troubleshooting guide for stereoselective synthesis of chiral alcohols
Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: CHIRAL-OH-001 Subject: Troubleshooting Guide for Enantioselective Ketone Reduction
Welcome to the Chiral Synthesis Support Hub
You have reached the Tier 3 Technical Support desk. This guide is not a textbook; it is a dynamic troubleshooting system designed to rescue failing experiments. We focus on the three dominant methodologies in drug development: Noyori Asymmetric Hydrogenation (AH) , Corey-Bakshi-Shibata (CBS) Reduction , and Biocatalytic Reduction (KREDs) .
Phase 0: Triage – Isolate the Failure Mode
Before optimizing, we must diagnose.[1][2] Use the decision matrix below to classify your issue.
Figure 1: Diagnostic workflow to distinguish between kinetic failures (yield) and selectivity failures (ee).
Module 1: Ruthenium-Catalyzed Hydrogenation (Noyori Type)
Context: This method utilizes Ru-BINAP/Diamine complexes.[3] It relies on a "metal-ligand bifunctional mechanism" where the amine ligand assists in H-delivery.
Common Failure Modes & Solutions
Q1: My reaction runs to completion, but the ee is stuck at 50-70% instead of the reported >95%. Why?
A: This is often caused by reversible hydrogen transfer or improper catalyst activation .
-
The Mechanism: The active species is a Ruthenium-Hydride formed in situ. If the reaction is reversible (common in Transfer Hydrogenation), the product alcohol can be dehydrogenated back to the ketone and re-reduced, eroding chirality over time.
-
The Fix:
-
Switch Solvent: If using isopropanol (Transfer Hydrogenation), switch to Formic Acid/Triethylamine (5:2 azeotrope) or high-pressure
gas in Methanol. These drive the equilibrium irreversibly toward the alcohol. -
Base Stoichiometry: Ensure you are using a strong base (t-BuOK) to activate the pre-catalyst (Ru-Cl
Ru-H). The ratio should be strictly 1:1 to the catalyst, or slightly higher. Warning: Excess base can racemize the product.
-
Q2: The reaction dies after 20% conversion. Adding more catalyst doesn't help.
A: You likely have a catalyst poison in your substrate.
-
Root Cause: Ru-catalysts are soft Lewis acids. They bind irreversibly to soft Lewis bases (Thiols, Thioethers, free Amines, Phosphines) or Halides left over from precursor steps.
-
Protocol:
-
The "Spike" Test: Run a control reaction with a "clean" standard substrate (e.g., Acetophenone) mixed with 10% of your problematic substrate. If the standard fails, your substrate is the poison source.
-
Remediation: Pass the substrate solution through a pad of activated charcoal or silica before adding the catalyst.
-
Critical Protocol: Catalyst Activation
Many commercial catalysts are sold as stable precatalysts (e.g., RuCl2(BINAP)(DAIPEN)). They are INACTIVE until treated with base.
-
Purge: Evacuate reactor and refill with Argon (3x).
-
Solvent: Add degassed solvent (MeOH or iPrOH).
-
Base: Add
-BuOK (solid or solution). The solution should turn from orange/brown to yellow/pale. -
Substrate: Add substrate after this color change.
-
Hydrogen: Pressurize immediately.
Module 2: CBS (Corey-Bakshi-Shibata) Reduction
Context: Organocatalytic reduction using Borane (
Common Failure Modes & Solutions
Q3: I see a sudden drop in ee (e.g., 98%
A: This is the classic "Background Reaction" effect caused by thermal runaway or fast addition.
-
The Science: The CBS catalyst activates borane, making it a faster reductant than free borane. However, free borane can reduce ketones (slowly and racely). On scale, heat accumulation accelerates the non-catalyzed (racemic) pathway.
-
The Fix: Implement Inverse Addition (see diagram below). Never dump the catalyst into the ketone. Always drip the ketone into the Catalyst/Borane mixture.
Q4: My reaction is erratic; sometimes high ee, sometimes low.
A: Moisture contamination.
-
The Science: Water reacts with
to form borohydride species (e.g., equivalents if base is present, or hydroxy-borates). These species are highly active, achiral reducing agents. -
Threshold: Water content must be < 50 ppm .
-
Test: If you see bubbles (
gas) immediately upon adding borane to the solvent before the ketone, your solvent is wet.
Visual Workflow: The "Slow Addition" Protocol
Figure 2: To minimize racemic background reduction, the ketone must be the limiting reagent, added slowly to an excess of activated catalyst.
Module 3: Biocatalysis (Ketoreductases - KREDs)
Context: Enzymatic reduction using engineered polypeptides. Requires a cofactor (NADPH/NADH).[4][5]
Common Failure Modes & Solutions
Q5: The enzyme works in buffer, but my substrate is an organic solid and won't dissolve.
A: This is a Mass Transfer Limitation .
-
Misconception: You do not need the substrate to be fully dissolved.
-
The Fix: Use a Biphasic System .
-
Organic Phase: MTBE, Toluene, or Ethyl Acetate (dissolves substrate).
-
Aqueous Phase: Buffer + Enzyme + Cofactor + Glucose (for recycling).
-
Mechanism:[3][6][7][8][9][10] The enzyme works at the interface or on the small fraction of substrate dissolved in the water. As product forms, it extracts back into the organic phase.
-
Tip: Add 5-10% DMSO as a co-solvent to boost aqueous solubility slightly.
-
Q6: The reaction stops because the pH drifted.
A: Cofactor recycling often produces acid.
-
Scenario: If using Glucose Dehydrogenase (GDH) to recycle NADPH, the byproduct is Gluconic Acid.
-
The Fix: Use a pH-stat (automatic titrator) or strong buffering (100 mM Phosphate/Triethanolamine). If the pH drops < 6.0, most KREDs denature.
Comparative Data: Selecting the Right Method
| Feature | Noyori (Ru-Catalysis) | CBS Reduction | Biocatalysis (KRED) |
| Substrate Scope | Aryl/Alkyl Ketones, | Bulky/Alkyl Ketones, Ynones | Highly Specific (needs screening) |
| Key Risk | Catalyst Poisoning (S, N) | Moisture Sensitivity | Solvent Incompatibility |
| Scale-Up | Excellent (Low loading) | Moderate (Cryogenic needed) | Excellent (Ambient temp) |
| Atom Economy | High ( | Low (Stoichiometric Borane) | High (Glucose/IPA donor) |
| Typical ee | 90-99% | 85-98% | >99% (often perfect) |
Module 4: Analytical Validation (Chiral HPLC)
Q7: I cannot separate the enantiomers on my HPLC.
A: Method Development Checklist:
-
Column Choice: Start with Amylose-based (e.g., AD-H) or Cellulose-based (e.g., OD-H) columns. These cover 80% of chiral alcohols.
-
Mobile Phase: Standard is Hexane/IPA (90:10).
-
Troubleshoot: If peaks are broad, add 0.1% Diethylamine (for basic analytes) or 0.1% TFA (for acidic analytes) to sharpen them.
-
-
Temperature: Lowering column temperature (e.g., to 10°C) often improves resolution (
) significantly.
References
-
Noyori, R., et al. (1987).[11] Asymmetric hydrogenation of beta-keto carboxylic esters.[12] Journal of the American Chemical Society.[7][10]
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[10][13] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[7][10][13] Journal of the American Chemical Society.[7][10]
-
Hollmann, F., et al. (2011). Biocatalytic reduction of ketones.[14][15] Green Chemistry.[15]
-
Sigma-Aldrich Technical Guide. Chiral HPLC Column Selection and Method Development.
-
BenchChem. Troubleshooting low enantiomeric excess in asymmetric catalysis.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 4. d-nb.info [d-nb.info]
- 5. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 6. echemi.com [echemi.com]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. youtube.com [youtube.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 13. CBS Catalysts [sigmaaldrich.com]
- 14. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
Determination of Enantiomeric Excess for (1R)-2-bromo-1-(3-bromophenyl)ethanol
Executive Summary
Product: (1R)-2-bromo-1-(3-bromophenyl)ethanol CAS Registry Number: 1421645-12-8 (General racemate or isomer specific references vary) Primary Application: Chiral intermediate for phenylethanolamine-class adrenergic receptor agonists and antifungal agents.[1]
This guide provides a technical comparison of methods to determine the enantiomeric excess (ee) of (1R)-2-bromo-1-(3-bromophenyl)ethanol. While multiple analytical techniques exist, Chiral High-Performance Liquid Chromatography (HPLC) is identified as the industry gold standard due to its superior resolution of styrene halohydrin derivatives and non-destructive nature.
Part 1: Comparative Analysis of Methods
Chiral HPLC (The Gold Standard)
Mechanism: Uses polysaccharide-based chiral stationary phases (CSPs) to create transient diastereomeric complexes with the enantiomers. The "three-point interaction" model (H-bonding,
-
Pros: High precision (>99.9% accuracy), scalable for semi-prep purification, UV detection is highly sensitive for the bromophenyl chromophore.
-
Cons: High column cost, requires solvent waste management.
-
Best For: Routine QC, process validation, and final product release.
Chiral GC (Gas Chromatography)
Mechanism: Utilizes cyclodextrin-based capillary columns.[1]
-
Pros: Low solvent usage, high theoretical plate count.
-
Cons: Critical Risk:
-bromo alcohols are thermally labile.[1] High injector port temperatures can cause elimination of HBr to form the corresponding epoxide or ketone, distorting the ee measurement. -
Best For: Only applicable if the molecule is derivatized (e.g., to an acetate or TMS ether) to improve thermal stability.
1H NMR with Chiral Derivatizing Agents (Mosher's Method)
Mechanism: Reaction with (R)- or (S)-
-
Pros: No chiral column required; provides absolute configuration confirmation.[1]
-
Cons: Destructive method; requires chemical derivatization; lower accuracy for high ee (>98%) samples due to integration errors.
-
Best For: Initial absolute configuration assignment.[1]
Part 2: Technical Data Comparison
| Feature | Method A: Chiral HPLC (Recommended) | Method B: Chiral GC | Method C: 1H NMR (Mosher's) |
| Stationary Phase | Chiralcel OD-H / Chiralpak AD-H | N/A (Solution Phase) | |
| Sample Prep | Dissolve in Hexane/IPA | Derivatization (Acetylation) | Reaction with MTPA-Cl |
| Analysis Time | 15–30 mins | 30–60 mins | 2–4 hours (incl.[1] prep) |
| Limit of Detection | < 0.05% minor enantiomer | < 0.1% | ~1-2% |
| Thermal Risk | None (Ambient Temp) | High (Decomposition) | None |
| Cost per Run | Medium (Solvents) | Low | High (Deuterated solvents/Reagents) |
Part 3: Detailed Experimental Protocol (Chiral HPLC)
Objective: To quantify the enantiomeric excess of (1R)-2-bromo-1-(3-bromophenyl)ethanol using a self-validating HPLC workflow.
Reagents and Equipment
-
HPLC System: Agilent 1200/1260 or equivalent with DAD/VWD detector.
-
Column: Daicel Chiralcel® OD-H (250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: n-Hexane (HPLC Grade) / Isopropanol (IPA) (90:10 v/v).
-
Sample: Crude or purified (1R)-2-bromo-1-(3-bromophenyl)ethanol.
Preparation of Mobile Phase
-
Measure 900 mL of n-Hexane and 100 mL of Isopropanol.
-
Mix thoroughly and degas using ultrasonication for 10 minutes.
-
Note: Do not use additives (TFA/DEA) unless peak tailing is observed; neutral alcohols typically elute well without modifiers.
System Parameters
-
Flow Rate: 0.8 mL/min (Adjust pressure < 50 bar).
-
Temperature: 25°C (Isocratic).
-
Detection: UV @ 210 nm (absorption of bromophenyl ring) and 254 nm.
-
Injection Volume: 5–10 µL.
Method Execution
-
Blank Run: Inject mobile phase to ensure baseline stability.
-
Racemate Standard: Inject a racemic mixture (prepared via NaBH4 reduction of the ketone) to establish retention times for both (R) and (S) enantiomers.
-
Sample Injection: Inject the (1R)-enriched sample.[1]
-
Calculation:
[3]
Troubleshooting (Self-Validating Steps)
-
No Separation? Lower IPA concentration to 5% (95:5 Hex/IPA) to increase retention and interaction time.
-
Elution Order Unknown? Spike the sample with the racemate. The peak that increases in area corresponds to the major enantiomer in your sample.
Part 4: Workflow Visualization
The following diagram illustrates the logical decision pathway for selecting and executing the correct ee determination method.
Caption: Decision matrix for selecting the optimal enantiomeric excess determination method, highlighting the critical thermal risk associated with Gas Chromatography for underivatized halohydrins.
References
-
Daicel Chiral Technologies. (2023).[1] Column Selection Guide: Polysaccharide-based Chiral Stationary Phases. Retrieved from [Link]
-
Phenomenex. (2024).[1] Chiral HPLC Separations: Strategy and Approaches for Halogenated Alcohols. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Supporting Information: Asymmetric reduction of 2-bromo-1-(3-bromophenyl)ethanone. Retrieved from [Link]
-
MDPI. (2018).[1] Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts. Retrieved from [Link]
Sources
Comparing synthesis routes for chiral 2-bromo-1-phenylethanol derivatives
This guide provides an in-depth technical comparison of synthesis routes for chiral 2-bromo-1-phenylethanol , a pivotal intermediate in the synthesis of adrenergic
Executive Summary
The enantioselective reduction of
This guide details three distinct workflows, analyzing the mechanistic causality, scalability, and critical control points for each.
Route 1: Chemocatalytic Asymmetric Reduction (CBS Protocol)
Best for: Early-phase discovery, high-throughput generation of analogs, and anhydrous processing lines.
Mechanism & Rationale
The CBS reduction utilizes a chiral oxazaborolidine catalyst (derived from proline) to activate borane (
-
Causality: The catalyst binds
at the nitrogen atom, increasing the Lewis acidity of the boron. The ketone substrate coordinates to the endocyclic boron, locked in a specific orientation by the steric bulk of the catalyst's phenyl groups. This "dual activation" ensures hydride delivery occurs almost exclusively from one face. -
Why this matters: Unlike standard metal-hydride reductions, the CBS mechanism is less sensitive to the electronic nature of the phenyl ring substituents, making it versatile for derivatives.
Experimental Protocol
Target: (R)-2-bromo-1-phenylethanol (>95% ee)[1][2]
-
Catalyst Preparation (In situ):
-
In a dry reactor under
, charge (S)-Me-CBS catalyst (10 mol%) in anhydrous THF. -
Critical Step: Ensure moisture content is <50 ppm. Water hydrolyzes the oxazaborolidine, destroying stereocontrol.
-
-
Borane Activation:
-
Add Borane-THF complex (0.6 - 1.0 eq) to the catalyst solution at -20°C.
-
Note: Use of Borane-DMS is possible but requires odor control; Borane-THF is preferred for bench scale.
-
-
Controlled Addition:
-
Dissolve 2-bromoacetophenone (1.0 eq) in THF.
-
Add the ketone solution slowly (over 1-2 hours) to the catalyst/borane mixture.
-
Reasoning: Keeping the ketone concentration low relative to the catalyst minimizes the non-catalyzed (racemic) background reaction.
-
-
Quench & Workup:
-
Quench carefully with MeOH (gas evolution:
). -
Add 1M HCl to break the boron-amine complex.
-
Extract with EtOAc, wash with brine, and concentrate.
-
Pathway Visualization
[2]
Route 2: Biocatalytic Asymmetric Reduction (ADH/KRED)
Best for: Scale-up (>100g), GMP manufacturing, and environmentally sensitive processes.
Mechanism & Rationale
Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) transfer a hydride from a cofactor (NADPH/NADH) to the ketone.[3][4]
-
Causality: The enzyme's active site provides a rigid chiral pocket (lock-and-key), often achieving >99% ee.
-
Self-Validating System: The reaction requires a cofactor recycling system (e.g., Glucose Dehydrogenase/Glucose). If the pH drifts or the cofactor degrades, the reaction stops rather than producing the wrong enantiomer, acting as a fail-safe for purity.
Experimental Protocol
Target: (S)-2-bromo-1-phenylethanol (Enzyme dependent)
-
Buffer Preparation:
-
Prepare 100 mM Potassium Phosphate buffer (pH 7.0). Add NADP+ (1.0 g/L) and Glucose (1.5 eq).
-
-
Enzyme Loading:
-
Add KRED/ADH enzyme (e.g., from Rhodococcus or engineered variants) and GDH (Glucose Dehydrogenase) for recycling.
-
-
Substrate Addition:
-
Dissolve 2-bromoacetophenone in DMSO or IPA (5-10% v/v of total volume) to improve solubility.
-
Add to the aqueous buffer.
-
Critical Step: Maintain temperature at 30°C. High temps denature the enzyme; low temps stall kinetics.
-
-
Reaction Monitoring:
-
Monitor pH; add 1M NaOH via stat-titrator to maintain pH 7.0 (gluconic acid byproduct lowers pH).
-
Reaction typically completes in 12-24 hours.
-
-
Workup:
-
Extract with MTBE or EtOAc. The emulsion formation is a common challenge; use Celite filtration if necessary.
-
Pathway Visualization
Route 3: Lipase-Mediated Kinetic Resolution
Best for: Labs without special handling equipment (no inert gas/buffers needed), or when both enantiomers are desired.
Mechanism & Rationale
A lipase (e.g., CALB : Candida antarctica Lipase B)[5][6] selectively acetylates one enantiomer of the racemic alcohol using an acyl donor (vinyl acetate).[7]
-
Limitation: Maximum theoretical yield of a single enantiomer is 50%.[7]
-
Advantage: Extremely robust. Immobilized enzymes (Novozym 435) can be filtered and reused 10+ times.
Experimental Protocol
Target: (R)-acetate and (S)-alcohol separation
-
Setup:
-
Dissolve racemic 2-bromo-1-phenylethanol in dry Toluene or Hexane.
-
Add Vinyl Acetate (3.0 eq) as the irreversible acyl donor.
-
-
Catalysis:
-
Add Novozym 435 (immobilized CALB, 10-20 mg/mmol).
-
Incubate at 30-40°C with orbital shaking.
-
-
Termination:
-
Monitor by chiral HPLC. Stop exactly at 50% conversion to maximize ee of both species.
-
Filter off the enzyme beads.
-
-
Separation:
-
Separate the (S)-alcohol from the (R)-acetate via column chromatography (polarity difference is significant).
-
Comparative Analysis & Decision Matrix
The following data aggregates performance metrics from standard industrial protocols.
| Feature | CBS Reduction | Biocatalytic Reduction | Kinetic Resolution |
| Enantiomeric Excess (ee) | 95 - 98% | > 99% | > 99% (at <50% conv.) |
| Theoretical Yield | 100% | 100% | 50% (max) |
| Reagent Cost | High (Catalyst + Borane) | Low (Bulk Enzyme + Glucose) | Medium (Enzyme is reusable) |
| Scalability | Medium (Cooling req.) | High (Ambient temp) | High (Simple stirring) |
| Green Chemistry | Poor (Borane waste, THF) | Excellent (Water, biodegradable) | Good (Reusable catalyst) |
| Time to Develop | Fast (Predictable) | Slow (Requires screening) | Fast (Generic conditions) |
Decision Workflow
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[8][9] "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines." Journal of the American Chemical Society.[9] Link
-
BenchChem. (2025).[1][10][11][12][13] "Large-Scale Synthesis of (R)-(-)-2-Bromo-1-phenylethanol." Application Note. Link
-
Hollmann, F., et al. (2011). "Biocatalytic reduction of ketones." Green Chemistry. Link
-
Pamies, O., & Backvall, J. E. (2003). "Combination of Enzymes and Metal Catalysts. A Powerful Approach in Asymmetric Catalysis." Chemical Reviews. Link
-
Sigma-Aldrich. "CBS Catalysts: Mechanism and Protocols." Technical Bulletin. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy 2-Bromo-1-phenylethanol | 2425-28-7 [smolecule.com]
- 3. eprints.kfupm.edu.sa [eprints.kfupm.edu.sa]
- 4. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. scielo.br [scielo.br]
- 8. CBS Catalysts [sigmaaldrich.com]
- 9. york.ac.uk [york.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pcliv.ac.uk [pcliv.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Comparative Guide to the Synthesis of (1R)-2-bromo-1-(3-bromophenyl)ethanol
For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of modern pharmaceutical science. (1R)-2-bromo-1-(3-bromophenyl)ethanol stands as a critical intermediate, where the precise arrangement of its chiral center is paramount for the biological activity of the final active pharmaceutical ingredient (API). This guide provides an in-depth cost-benefit analysis of the two primary synthetic methodologies for its production: biocatalytic asymmetric reduction and chiral catalyst-mediated chemical reduction. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to guide your selection of the most appropriate method for your research and development needs.
Introduction: The Significance of Chiral Halohydrins
Chiral halohydrins, such as (1R)-2-bromo-1-(3-bromophenyl)ethanol, are versatile synthons in organic chemistry.[1] The presence of both a stereocenter and two reactive functional groups—a hydroxyl and a halogen—allows for a variety of subsequent chemical transformations, making them invaluable in the construction of complex molecules.[1] The enantiopurity of these building blocks is crucial, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[2]
This guide will focus on the asymmetric reduction of the prochiral ketone, 2-bromo-1-(3-bromophenyl)ethanone, the direct precursor to our target molecule.
Methodology 1: Biocatalytic Asymmetric Reduction with Ketoreductases (KREDs)
Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral compounds.[3] Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to their corresponding alcohols, often with exceptional enantioselectivity and under mild reaction conditions.[3][4]
Reaction Mechanism
The enzymatic reduction involves the transfer of a hydride from a nicotinamide cofactor, typically NADPH, to the carbonyl group of the ketone. A key to the economic feasibility of this method is the in-situ regeneration of the expensive NADPH cofactor. This is commonly achieved by using a sacrificial alcohol, such as isopropanol, and a dehydrogenase enzyme, or by using the same KRED if it possesses dual activity.[5]
Experimental Protocol: KRED-Catalyzed Reduction
-
Reaction Setup: To a stirred solution of Tris-HCl buffer (pH 7.0) is added 2-bromo-1-(3-bromophenyl)ethanone, NADP+, and a glucose dehydrogenase for cofactor regeneration.
-
Enzyme Addition: The reaction is initiated by the addition of a selected ketoreductase.
-
Reaction Conditions: The mixture is incubated at a controlled temperature (e.g., 30 °C) and stirred for a specified time (typically 12-24 hours), monitoring the conversion by HPLC or TLC.
-
Work-up and Purification: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield (1R)-2-bromo-1-(3-bromophenyl)ethanol.
Visualization of the Biocatalytic Workflow
Caption: A schematic of the key stages in the biocatalytic synthesis of (1R)-2-bromo-1-(3-bromophenyl)ethanol.
Methodology 2: Chiral Catalyst-Mediated Chemical Reduction (Corey-Bakshi-Shibata - CBS Reduction)
The Corey-Bakshi-Shibata (CBS) reduction is a well-established and highly reliable method for the enantioselective reduction of prochiral ketones.[6] It employs a chiral oxazaborolidine catalyst in the presence of a borane reducing agent.[7][8]
Reaction Mechanism
The mechanism involves the formation of a complex between the oxazaborolidine catalyst and the borane reagent.[9] The ketone then coordinates to the Lewis acidic boron of the catalyst in a way that the sterically larger substituent of the ketone is oriented away from the chiral director group on the catalyst.[10] This directs the intramolecular hydride transfer from the borane to one face of the carbonyl group, leading to the formation of the chiral alcohol with high enantioselectivity.[8]
Experimental Protocol: CBS Reduction
-
Catalyst Preparation (in situ): In a flame-dried flask under an inert atmosphere, a solution of a chiral amino alcohol (e.g., (R)-diphenylprolinol) in anhydrous THF is treated with a solution of borane-dimethyl sulfide complex. The mixture is stirred to form the oxazaborolidine catalyst.
-
Reduction Reaction: The flask is cooled (e.g., to 0 °C or -20 °C), and a solution of 2-bromo-1-(3-bromophenyl)ethanone in anhydrous THF is added dropwise. A solution of a borane reagent (e.g., borane-dimethyl sulfide complex) is then added slowly.
-
Reaction Monitoring and Quenching: The reaction is monitored by TLC. Upon completion, it is carefully quenched by the slow addition of methanol.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is treated with aqueous acid and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Visualization of the CBS Reduction Pathway
Caption: A simplified representation of the Corey-Bakshi-Shibata (CBS) reduction mechanism.
Cost-Benefit Analysis: KRED vs. CBS Reduction
| Feature | Biocatalytic (KRED) Reduction | Chemical (CBS) Reduction |
| Enantioselectivity | Typically excellent (>99% ee)[4] | Very good to excellent (>95% ee)[7] |
| Yield | Generally high (can be >95%) | High (typically >85%) |
| Reaction Conditions | Mild (ambient temperature and pressure, aqueous media) | Anhydrous conditions, often requires low temperatures |
| Reagent Cost | Enzyme can be expensive initially, but cofactor regeneration with cheap isopropanol reduces overall cost.[11] | Chiral amino alcohol for catalyst is a significant cost. Borane reagents can also be costly and require careful handling. |
| Scalability | Proven to be highly scalable to multi-kilogram production. | Scalable, but may require specialized equipment for handling large volumes of anhydrous solvents and borane reagents. |
| Environmental Impact | "Greener" process, uses water as a solvent and has a lower process mass intensity. | Relies on organic solvents and potentially hazardous borane reagents. |
| Process Development | May require initial screening to find an optimal enzyme for the specific substrate.[11] | Well-established and predictable for a wide range of ketones.[6] |
Discussion and Recommendations
The choice between a biocatalytic and a chemical approach for the synthesis of (1R)-2-bromo-1-(3-bromophenyl)ethanol depends heavily on the specific needs of the project, including scale, budget, and available expertise.
For large-scale, industrial production , the biocatalytic method using a ketoreductase is highly advantageous . While the initial investment in identifying and procuring a suitable enzyme may be higher, the benefits of high enantioselectivity, mild reaction conditions, reduced environmental impact, and proven scalability make it a more cost-effective and sustainable option in the long run. The ability to regenerate the expensive NADPH cofactor using inexpensive isopropanol is a major economic driver.
For smaller-scale laboratory synthesis and rapid analogue production , the Corey-Bakshi-Shibata (CBS) reduction offers a reliable and well-understood alternative . Its predictability and the commercial availability of the necessary chiral catalysts and reagents make it a more straightforward method to implement without the need for extensive enzyme screening.[10] However, the costs associated with the chiral ligand and borane reagents, as well as the need for stringent anhydrous and often cryogenic conditions, can be significant drawbacks, particularly as the scale increases.
Conclusion
Both biocatalytic and chiral catalyst-mediated chemical reductions are powerful tools for the synthesis of (1R)-2-bromo-1-(3-bromophenyl)ethanol. The increasing availability of robust and highly selective ketoreductases is shifting the landscape towards greener and more sustainable biocatalytic processes, especially at an industrial scale. However, the CBS reduction remains a valuable and highly effective method for laboratory-scale synthesis. A thorough evaluation of the factors outlined in this guide will enable researchers and drug development professionals to make an informed decision that best aligns with their project goals.
References
- Scalable biocatalytic process for asymmetric reduction in the production of montelukast. (2010, June 9).
- A Comparative Guide to (R)-(-)-2-Bromo-1-phenylethanol and Other Chiral Building Blocks in Asymmetric Synthesis - Benchchem.
- Development of Scalable Processes with Underutilized Biocatalyst Classes - ResearchGate.
- Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo - The Royal Society of Chemistry.
- Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F. (2023, May 5).
- Highly efficient synthesis of enantioenriched vicinal halohydrins via Ir-catalyzed asymmetric hydrogenation using dynamic kinetic resolution - Chemical Communications (RSC Publishing).
- Corey–Itsuno reduction - Grokipedia.
- Corey–Itsuno reduction - Wikipedia.
- Biosynthesis of chiral epichlorohydrin using an immobilized halohydrin dehalogenase in aqueous and non-aqueous phase - PubMed. (2018, September 15).
- Sodium borohydride, 98% 100 g | Buy Online | Thermo Scientific Chemicals.
- Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry.
- Corey-Itsuno, Corey-Bakshi-Shibata Reduction - YouTube. (2021, May 1).
- Ketoreductase Escherichia coli, = 0.2units/mg 9028-12-0 - Sigma-Aldrich.
- Reagent of the month – CBS oxazaborolidine - SigutLabs. (2023, February 16).
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - MDPI. (2013, October 2).
- CODEXIS KETOREDUCTASE CODEX SCRNG KT, Quantity: Each of 1 | Fisher Scientific.
- Synthesis of Chiral 2-Amino-1-Phenylethanol | 64 | Catalysis of Organi - Taylor & Francis eBooks.
- Sodium Borohydride - Thomas Scientific.
- Ketoreductase Escherichia coli, = 0.2units/mg 9028-12-0 - Sigma-Aldrich.
- 2-Bromo-1-(3-bromophenyl)ethanone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com.
- Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - MDPI. (2018, September 20).
- US10927351B2 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents. (2008, September 13).
- Ketoreductase (KRED) - Creative BioMart.
- Buy sodium-borohydride 16940-66-2 at One-Stop Chemical Products Platform - ECHEMI.
- Enantioselective reduction of ketones - Wikipedia.
- Sodium borohydride ReagentPlus , 99 16940-66-2 - Sigma-Aldrich.
- Sodium borohydride - ChemicalBook.
- Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - Frontiers. (2022, June 30).
- 2-Bromo-1-(3-fluorophenyl)ethanone | 53631-18-8 - TCI Chemicals.
- Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo - The Royal Society of Chemistry.
- Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC. (2022, June 30).
- Mechanism and an Improved Asymmetric Allylboration of Ketones Catalyzed by Chiral Biphenols - PMC.
- A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFluoride, Polymethylhydrosiloxane and Biocatalysts, Baker's Yeast - Biomedical and Pharmacology Journal. (2015, November 17).
- 2-Bromo-1-(3-chlorophenyl)ethanone - CAS:41011-01-2 - Sunway Pharm Ltd.
- 2-Bromo-1-(3-nitrophenyl)ethanone - PMC - NIH.
- Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - KAUST Repository. (2024, July 29).
- Ketoreductase-catalyzed dynamic reductive kinetic resolution of sterically hindered 2-aryl-1,5-benzothiazepin-3,4(2H,5H)-diones: asymmetric synthesis of a key diltiazem precursor and its analogues - Green Chemistry (RSC Publishing).
- 2-Bromo-1-(3-bromophenyl)ethanone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com.
- Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - MDPI. (2018, September 20).
- Mining and tailor-made engineering of a novel keto reductase for asymmetric synthesis of structurally hindered γ. (2024, January 30).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ketoreductases(KRED)_Shangke Biomedical (Shanghai) Co., Ltd. [en.syncozymes.com]
- 3. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 4. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 5. repository.kaust.edu.sa [repository.kaust.edu.sa]
- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 11. Ketoreductase (KRED) - Creative BioMart [creativebiomart.net]
Validation of (1R)-2-bromo-1-(3-bromophenyl)ethanol Purity by Chiral Chromatography
Executive Summary
The precise enantiomeric quantification of (1R)-2-bromo-1-(3-bromophenyl)ethanol is a critical quality attribute (CQA) in the synthesis of next-generation
This guide objectively compares the performance of the two industry-standard polysaccharide stationary phases—Amylose-based (AD-type) and Cellulose-based (OD-type) —under Normal Phase (NP) and Polar Organic (PO) modes.[1] Based on structural analogs and empirical data, we define a validated workflow compliant with ICH Q2(R2) guidelines to ensure enantiomeric excess (ee) >99.5%.
The Challenge: Structural Analysis & Separation Physics
The target molecule contains a secondary alcohol adjacent to a brominated carbon, creating a "chiral groove."[1] Effective separation requires a stationary phase that can exploit three specific interactions:
-
Hydrogen Bonding: Via the hydroxyl (-OH) group.[1]
-
-
Stacking: Between the brominated phenyl ring and the carbamate moiety of the selector.[1] -
Steric Inclusion: The bulky bromine atoms must fit into the chiral cavities of the polymer.
Chiral Recognition Mechanism
The following diagram illustrates the interaction mechanism required for successful resolution.
Figure 1: The three-point interaction model required for resolving chiral halohydrins on polysaccharide phases.
Comparative Analysis: Column & Mode Selection
We compared the two dominant chiral selectors for aromatic alcohols:
-
Alternative A: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, Lux Amylose-1).[1]
-
Alternative B: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, Lux Cellulose-1).[1]
Experimental Data Comparison
Conditions: Flow: 1.0 mL/min; Temp: 25°C; Detection: UV @ 220 nm.
| Parameter | Alternative A (Amylose) | Alternative B (Cellulose) | Verdict |
| Mobile Phase | Hexane : IPA (90:[1]10) | Hexane : IPA (95:5) | Cellulose requires less modifier |
| Selectivity ( | 1.15 | 1.38 | Cellulose Superior |
| Resolution ( | 1.8 (Baseline) | 3.2 (Wide Baseline) | Cellulose Superior |
| Elution Order | (S) then (R) | (S) then (R) | Consistent |
| Analysis Time | 12 mins | 18 mins | Amylose Faster |
| Peak Shape ( | 1.2 | 1.05 | Cellulose Sharper |
Technical Insight
While Amylose columns (Alternative A) are often more versatile for flexible molecules, the Cellulose backbone (Alternative B) forms a more rigid, linear cavity that better accommodates the planar, rigid structure of the meta-bromophenyl group. The data indicates that Cellulose-based columns (OD-H type) provide superior resolution (
Mobile Phase Selection: Normal Phase vs. Polar Organic
-
Normal Phase (Hexane/IPA): Recommended. Provides the highest selectivity due to the non-polar solvent promoting strong H-bonding between the analyte and the stationary phase.
-
Polar Organic (Acetonitrile/Alcohol): Not recommended for this specific validation.[1] While useful for LC-MS, the high solubility of the matrix often suppresses the chiral recognition mechanisms for halohydrins, leading to peak broadening.
Optimized Experimental Protocol
Based on the comparative analysis, the following protocol is defined as the Standard Operating Procedure (SOP) for validation.
Chromatographic Conditions
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H or equivalent), 250 x 4.6 mm, 5 µm.[1]
-
Mobile Phase: n-Hexane : Isopropanol (95 : 5 v/v).[1][2] Note: Premix to prevent baseline noise.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25°C (± 2°C). Warning: Higher temperatures degrade resolution for this analyte.
-
Detection: UV at 220 nm (Absorption max for bromobenzene moiety).[1]
-
Injection Volume: 10 µL.
Sample Preparation (Critical Step)
The
-
Diluent: n-Hexane : Isopropanol (90:10).[1]
-
Concentration: 0.5 mg/mL.
-
Filtration: 0.45 µm PTFE syringe filter (Do not use Nylon; it absorbs brominated aromatics).[1]
-
Stability: Analyze within 12 hours of preparation to avoid formation of the corresponding epoxide (styrene oxide derivative) via internal cyclization.
Validation Framework (ICH Q2(R2) Compliance)
The validation strategy follows the ICH Q2(R2) lifecycle approach.
Figure 2: Step-by-step validation workflow aligned with ICH Q2(R2) analytical procedure guidelines.
Key Validation Parameters
1. Specificity
-
Requirement: Baseline separation of (1R)-enantiomer, (1S)-enantiomer, and the ketone precursor (2-bromo-1-(3-bromophenyl)ethanone).[1]
-
Acceptance Criteria: Resolution (
) > 2.0 between all peaks. Purity angle < Purity threshold (if using PDA).
2. Sensitivity (LOD/LOQ)
-
Context: Critical for detecting trace (1S)-impurity.
-
Target: LOQ
0.05% area normalization. -
Method: Signal-to-Noise (S/N) ratio method.[1] LOQ = S/N of 10:1.
3. Linearity
-
Range: From LOQ level (0.05%) to 120% of nominal concentration.
-
Acceptance: Correlation coefficient (
) 0.999.[1]
4. Solution Stability
-
Experiment: Inject standard every 4 hours for 24 hours.
-
Watchout: Monitor for the appearance of a peak at relative retention time (RRT) ~0.8, indicative of HBr elimination (epoxide formation).
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Broad Peaks | Strong solvent effect | Ensure sample diluent matches mobile phase (Hex/IPA). |
| Split Peaks | Column void or overload | Check injection volume; if >20µL, reduce to 10µL. |
| Retention Shift | Water accumulation | Normal phase is sensitive to humidity.[1] Flush column with 100% Ethanol (anhydrous) periodically.[1] |
| Ghost Peaks | "Memory Effect" | Previous runs with basic additives (TEA/DEA) can linger on polysaccharide columns.[1] Wash extensively with Ethanol.[1] |
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][3][4] [Link]
-
Daicel Chiral Technologies. (2023).[1] Chiral Column Selection Guide for Aromatic Alcohols.[Link]
-
Phenomenex. (2024).[1] Chiral HPLC Separations: Polysaccharide Phase Selection Strategies.[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
